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Introduction

5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein (5-DTAF) is a fluorescent dye used for

covalently labeling proteins and other biomolecules for visualization in fluorescence

microscopy. As a derivative of fluorescein, it exhibits bright green fluorescence. The

dichlorotriazinyl group of 5-DTAF is amine-reactive and forms a stable covalent bond with

primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of

lysine residues.[1] This reaction is highly pH-dependent and proceeds efficiently at an alkaline

pH of 9.0 or higher.[1]

Properly labeling proteins with 5-DTAF is critical for generating high-quality fluorescent probes

for various microscopy applications, including immunofluorescence, flow cytometry, and live-

cell imaging. Key considerations for a successful conjugation include using an amine-free

buffer at the correct pH, optimizing the dye-to-protein molar ratio, and effectively removing

unconjugated dye.[2][3] Over-labeling can lead to fluorescence quenching and loss of protein

activity, while under-labeling results in a weak signal.[4][5] Therefore, characterization of the

final conjugate by calculating the Degree of Labeling (DOL) is an essential quality control step.

[4][6][7]

Quantitative Data Summary
The following tables provide key quantitative data for 5-DTAF and recommended starting

conditions for labeling reactions.
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Table 1: Spectroscopic Properties of 5-DTAF

Parameter Value Reference

Excitation Maximum
(λmax)

~492 nm Generic Fluorescein Value

Emission Maximum (λem) ~517 nm Generic Fluorescein Value

Molar Extinction Coefficient (ε)

at λmax
~70,000 M⁻¹cm⁻¹ [8]

| Correction Factor (CF = A₂₈₀/Aₘₐₓ) | ~0.30 |[6] |

Table 2: Recommended Reaction Parameters

Parameter Recommended Value Notes

Protein Concentration 1-10 mg/mL
Higher concentrations
improve labeling
efficiency.[3]

Reaction Buffer
0.1 M Sodium Carbonate-

Bicarbonate

Must be free of primary amines

(e.g., Tris).[2]

Reaction pH 9.0 - 9.5 Critical for DTAF reactivity.[1]

Dye:Protein Molar Ratio 5:1 to 20:1
Must be optimized

experimentally.[9]

Incubation Time
1-2 hours at Room

Temperature

Longer times (e.g., overnight

at 4°C) can also be used.[2]

| Optimal Degree of Labeling (DOL) | 2 - 10 for Antibodies | Varies by protein and application.[5]

[10] |
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Protocol 1: 5-DTAF Conjugation to a Protein (e.g.,
Antibody)
This protocol details the steps for covalently labeling a protein with 5-DTAF.

1. Preparation of Protein a. Dialyze the protein (e.g., 1-5 mg) extensively against 0.1 M sodium

carbonate-bicarbonate buffer (pH 9.0) at 4°C.[8] Two to three buffer changes over 24 hours are

recommended. This step removes any amine-containing substances (like Tris or ammonium

sulfate) and adjusts the pH for the reaction. b. After dialysis, determine the protein

concentration by measuring the absorbance at 280 nm (A₂₈₀).[11] For a typical IgG, the

concentration (in mg/mL) can be estimated using the formula: Concentration (mg/mL) = A₂₈₀ /

1.4.

2. Preparation of 5-DTAF Stock Solution a. Allow the vial of 5-DTAF to equilibrate to room

temperature before opening to prevent moisture condensation. b. Dissolve the 5-DTAF powder

in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.[8]

This stock solution should be prepared fresh before each labeling reaction.[8]

3. Labeling Reaction a. Calculate the required volume of the 5-DTAF stock solution needed to

achieve the desired dye:protein molar ratio (e.g., a 10:1 starting ratio). b. While gently vortexing

the protein solution, add the calculated volume of the 5-DTAF stock solution dropwise.[2] c.

Protect the reaction vessel from light by wrapping it in aluminum foil. d. Incubate the reaction at

room temperature for 1-2 hours with continuous gentle stirring or rocking.[9][11]

4. Purification of the Labeled Protein a. The most common method to separate the labeled

protein from unconjugated 5-DTAF is gel filtration or size-exclusion chromatography.[2][5] b.

Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with an appropriate storage

buffer (e.g., PBS, pH 7.4).[9] c. Apply the reaction mixture to the top of the column. d. The

labeled protein will elute first in the void volume, appearing as a colored band. The smaller,

unconjugated dye molecules will be retained by the resin and elute later. e. Collect the fractions

containing the fluorescently labeled protein.

Protocol 2: Characterization - Calculating the Degree of
Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[7]
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1. Spectrophotometric Measurements a. After purification, measure the absorbance of the

protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~492

nm (Aₘₐₓ).[6] b. If the absorbance reading is too high (>2.0), dilute the sample with buffer and

record the dilution factor.[5][6]

2. Calculation a. Calculate the protein concentration (M):

Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Where:
CF is the correction factor for the dye's absorbance at 280 nm (~0.30 for fluorescein).[6]
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹
for a typical IgG).[5]

b. Calculate the Degree of Labeling (DOL):

DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
Where:
ε_dye is the molar extinction coefficient of 5-DTAF at its λmax (~70,000 M⁻¹cm⁻¹).[8]

Protocol 3: Fluorescence Microscopy of Labeled
Proteins
This is a general workflow for using a 5-DTAF labeled antibody for immunofluorescence

staining of cells.

1. Cell Preparation a. Grow cells on sterile coverslips to the desired confluency. b. Fix the cells

using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes). c. To stain

intracellular targets, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100

in PBS for 10 minutes).[12]

2. Staining a. Block non-specific antibody binding by incubating the cells in a blocking buffer

(e.g., 1% BSA in PBS) for 30-60 minutes. b. Dilute the 5-DTAF labeled protein to the desired

working concentration in the blocking buffer. c. Incubate the cells with the diluted labeled

protein for 1 hour at room temperature in a humidified chamber, protected from light.

3. Washing and Mounting a. Wash the cells three times with PBS to remove unbound labeled

protein. b. (Optional) A counterstain for the nucleus (e.g., DAPI) can be applied. c. Mount the
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coverslip onto a microscope slide using an anti-fade mounting medium.

4. Imaging a. Image the specimen using a fluorescence microscope equipped with a filter set

appropriate for fluorescein (Excitation: ~490 nm, Emission: ~525 nm).[13]
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Caption: Workflow for 5-DTAF protein labeling and microscopy.

Caption: Covalent labeling of a protein amine group with 5-DTAF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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